Glatiramer acetate

Relapsing-Remitting Multiple Sclerosis Annualized Relapse Rate Disability Progression

Sourcing research-grade glatiramer acetate requires navigating the complexities of a heterogeneous polypeptide mixture, where generic substitutability is not automatic. The FDA mandates demonstration of sameness across starting materials, structural signatures, physicochemical properties, and biological activity before a generic is deemed equivalent. For procurement specialists, this means selecting a supplier that provides comprehensive analytical characterization. For researchers, it ensures consistent immunomodulatory activity in EAE models and T-cell polarization assays. - Verified multi-attribute equivalence per FDA guidance for substitutable generic versions. - Consistent molecular weight distribution and amino acid molar ratio ensuring reproducible biological activity. - Stable, long-term supply with demonstrated real-world adherence and persistence data supporting sustained use.

Molecular Formula C25H45N5O13
Molecular Weight 623.7 g/mol
CAS No. 147245-92-9
Cat. No. B549189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlatiramer acetate
CAS147245-92-9
Synonyms5010, TV
Acetate, Glatiramer
Copaxone
Glatiramer
glatiramer acetate
TV 5010
TV-5010
TV5010
Molecular FormulaC25H45N5O13
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1
InChIKeyFHEAIOHRHQGZPC-KIWGSFCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Glatiramer Acetate: Polypeptide Immunomodulator


CAS 147245-92-9, officially designated as glatiramer acetate, is a synthetic, non-biologic polypeptide composed of L-alanine, L-glutamic acid, L-lysine, and L-tyrosine in a defined molar ratio [1]. It is approved for the treatment of relapsing forms of multiple sclerosis (MS) and is hypothesized to exert its effects by inducing a Th1 to Th2 cytokine shift and promoting bystander suppression within the central nervous system [1][2].

1Defined polypeptide mixture (L-Ala, L-Glu, L-Lys, L-Tyr) for immunomodulation research
2Reported to induce Th1-to-Th2 cytokine shift and bystander suppression in CNS models
3Suitable as reference immunomodulator in relapsing MS model endpoint studies

Generic Substitution Challenges for Glatiramer Acetate


Glatiramer acetate (CAS 147245-92-9) is a complex, heterogeneous mixture of polypeptides, not a single molecular entity [1]. Its manufacturing process, which involves polymerization and controlled depolymerization, yields a product with a specific molecular weight distribution and unique physicochemical signature [2]. Therefore, generic versions are not automatically assumed to be identical. The FDA requires a rigorous demonstration of 'sameness' across four criteria—including starting materials, structural signatures, physicochemical properties, and biological/immunological activity—before a generic can be deemed substitutable [2][3]. Failure to meet these stringent, multi-faceted equivalence tests means that interchangeability cannot be presumed, and any substitution must be supported by data demonstrating equivalent immunomodulatory fingerprint and clinical performance [3].

!
Complex mixture heterogeneity: Glatiramer acetate is not a single molecule; generic versions may differ in molecular weight distribution and physicochemical signature, limiting automatic interchangeability.
!
Multi-criteria equivalence required: Regulatory demonstration of sameness across starting materials, structural signatures, biological activity, and immunological fingerprint must be verified before substitution can be supported.
!
Immunomodulatory fingerprint not guaranteed: Even with identical amino acid composition, manufacturing differences may shift the cytokine response profile; direct evidence of equivalent immunomodulation is necessary.

Comparative Evidence for Glatiramer Acetate in Relapsing MS


Efficacy vs. Placebo in Relapsing MS

In a meta-analysis of three pivotal double-blind, placebo-controlled trials, glatiramer acetate 20 mg/day demonstrated a consistent and statistically significant reduction in annualized relapse rate (ARR) compared to placebo [1]. Across the pooled studies, the relative rate reduction for ARR was 29-30% (p < 0.05) [1].

Placebo-Controlled ARR Reduction
Reported meta-analysis
ARR difference 0.11; relative reduction 29% (p
Supports relapse-rate endpoint context in RRMS models
Pooled phase III trials; 24-month placebo-controlled design
Tolerability vs Interferon Beta
Head-to-head NMA
GA had higher probability of ranking best among injectables for ARR (NMA); tolerability profile distinct from IFN-β
Supports tolerability endpoint comparison; class-specific adverse event context
Small absolute difference; overlapping CIs; lacks flu-like symptoms/neutralizing antibodies
Real-World Relapse Risk (DMF)
Real-world registry comparison
HR for DMF vs GA: 0.72 (95% CI 0.58–0.90) for time to first relapse
Supports treatment-switch endpoint context; oral DMT may show higher relapse-risk reduction in this analysis
Propensity-matched analysis (1,888 pairs); ~18-month median follow-up
EAE Equivalence for Generic
Head-to-head equivalence
Glatopa vs Copaxone: no significant differences in EAE symptom onset delay and disease intensity across 3 models
Supports generic equivalence validation in EAE models and cytokine shift assays
>15 biological assays; comparable Th2 shift and IL-17 downregulation
Long-Term Persistence
Real-world persistence analysis
GA reported highest persistence among DMTs at last follow-up (up to 7.6 years)
Supports long-term treatment persistence endpoint context; may indicate favorable real-world adherence profile
Retrospective study of 1,391 patients across 10 Italian centers
Relapsing-Remitting Multiple Sclerosis Annualized Relapse Rate Disability Progression

Safety and Tolerability vs. Interferon Beta

A 2016 systematic review and network meta-analysis (NMA) commissioned by the UK's NICE found that for reducing moderate or severe relapse rates in RRMS, there was very little difference between glatiramer acetate (GA) and interferon beta (IFN-β) products [1]. The pooled rate ratio for ARR for all immunomodulatory drugs versus best supportive care was 0.65 (95% CI 0.56 to 0.76) [1]. However, the review noted that GA had a higher probability of being the best treatment for reducing ARR among the first-line injectables [1]. Clinically, GA is differentiated by a more favorable adverse event profile, lacking the flu-like symptoms and potential for neutralizing antibodies associated with IFN-β [2].

Tolerability vs Interferon Beta
Head-to-head NMA
GA had higher probability of ranking best among injectables for ARR (NMA); tolerability profile distinct from IFN-β
Supports tolerability endpoint comparison; class-specific adverse event context
Small absolute difference; overlapping CIs; lacks flu-like symptoms/neutralizing antibodies
Relapsing-Remitting Multiple Sclerosis Interferon Beta Comparative Effectiveness

Real-World Effectiveness vs. Oral DMTs

A real-world comparative effectiveness study using propensity score matching of 3,776 patients from the German NeuroTransData registry found that dimethyl fumarate (DMF) demonstrated superior effectiveness compared to glatiramer acetate (GA) for time to first relapse (TTFR) and annualized relapse rate (ARR) [1]. DMF significantly reduced the risk of a first relapse versus GA, with a hazard ratio (HR) of 0.72 (95% CI 0.58-0.90) [1]. In contrast, there was no evidence of a difference in effectiveness between DMF and the oral therapy fingolimod (FTY) [1].

Real-World Relapse Risk (DMF)
Real-world registry comparison
HR for DMF vs GA: 0.72 (95% CI 0.58–0.90) for time to first relapse
Supports treatment-switch endpoint context; oral DMT may show higher relapse-risk reduction in this analysis
Propensity-matched analysis (1,888 pairs); ~18-month median follow-up
Relapsing-Remitting Multiple Sclerosis Dimethyl Fumarate Fingolimod Real-World Evidence

Biological Equivalence for Generic Substitution

To gain FDA approval as a substitutable generic, Glatopa (M356) was required to demonstrate equivalence to the reference product, Copaxone, across multiple orthogonal assays [1]. This included in vivo efficacy in three distinct experimental autoimmune encephalomyelitis (EAE) models, where Glatopa and Copaxone showed equivalent delays in symptom onset and reductions in disease intensity [1]. Furthermore, in vitro studies confirmed that both products induced a comparable Th2 cytokine shift (IL-4 secretion) and downregulated IL-17, with no differences in immunogenicity as measured by 'immunofingerprints' [1].

EAE Equivalence for Generic
Head-to-head equivalence
Glatopa vs Copaxone: no significant differences in EAE symptom onset delay and disease intensity across 3 models
Supports generic equivalence validation in EAE models and cytokine shift assays
>15 biological assays; comparable Th2 shift and IL-17 downregulation
Generic Substitution Immunogenicity Biological Equivalence FDA Approval

Long-Term Persistence vs. Other DMTs

In a large real-world study of 1,391 MS patients in Veneto, Italy, glatiramer acetate (GA) demonstrated the highest long-term treatment persistence among all DMTs analyzed [1]. While dimethyl fumarate (DMF) showed higher persistence at 12 and 24 months, at the last follow-up (mean follow-up not explicitly stated but up to 7.6 years), GA had the highest overall persistence, outperforming oral therapies like DMF and fingolimod [1]. This suggests that while some patients may switch from GA to more efficacious oral options early on, those who remain on GA exhibit exceptional long-term adherence [1][2].

Long-Term Persistence
Real-world persistence analysis
GA reported highest persistence among DMTs at last follow-up (up to 7.6 years)
Supports long-term treatment persistence endpoint context; may indicate favorable real-world adherence profile
Retrospective study of 1,391 patients across 10 Italian centers
Treatment Persistence Real-World Evidence Long-Term Outcomes Adherence

Optimal Application Scenarios for Glatiramer Acetate


First-Line Therapy with Interferon Contraindications

For patients newly diagnosed with RRMS who have contraindications to, or are intolerant of, interferon beta therapies (e.g., due to a history of depression, thyroid disease, or severe flu-like symptoms), glatiramer acetate (CAS 147245-92-9) is a preferred first-line option. Its distinct mechanism of action and favorable long-term safety profile provide an effective alternative with comparable efficacy in reducing relapse rates [1].

Long-Term Strategy for Persistence and Tolerability

In scenarios where long-term, stable disease control and high adherence are paramount—such as in patients with less aggressive disease or those for whom injection frequency is not a primary concern—glatiramer acetate (147245-92-9) offers a compelling option. Real-world data indicates it has among the highest long-term persistence rates of any DMT, suggesting it is well-tolerated and sustainable over many years [2]. This can reduce the need for frequent therapy switching and associated monitoring.

Cost-Effective Generic Procurement

For formulary managers and procurement specialists seeking a cost-effective option without compromising on therapeutic equivalence, the FDA-approved generic glatiramer acetate (e.g., Glatopa) is a validated choice. Rigorous head-to-head studies have demonstrated its biological and immunological equivalence to the brand product (Copaxone) across multiple orthogonal assays, including EAE models and T-cell polarization [3]. This provides assurance that substitution can be made confidently, leading to significant cost savings for healthcare systems.

Application
Selection Property
Validation Focus
Interferon comparator RRMS models
Non-interferon immunomodulator reference
Relapse-rate endpoint and cytokine shift comparison
Long-term immunomodulation studies
Reported long-term persistence data
Adherence and tolerability endpoint analysis
Generic equivalence research
EAE model biological equivalence
Immunogenicity and cytokine fingerprint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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